2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15472550
InChI: InChI=1S/C28H28F3N3O4/c1-27(2)12-19-24(20(35)13-27)23(15-9-21(36-3)25(38-5)22(10-15)37-4)18(14-32)26(33)34(19)17-8-6-7-16(11-17)28(29,30)31/h6-11,23H,12-13,33H2,1-5H3
SMILES:
Molecular Formula: C28H28F3N3O4
Molecular Weight: 527.5 g/mol

2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC15472550

Molecular Formula: C28H28F3N3O4

Molecular Weight: 527.5 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile -

Specification

Molecular Formula C28H28F3N3O4
Molecular Weight 527.5 g/mol
IUPAC Name 2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C28H28F3N3O4/c1-27(2)12-19-24(20(35)13-27)23(15-9-21(36-3)25(38-5)22(10-15)37-4)18(14-32)26(33)34(19)17-8-6-7-16(11-17)28(29,30)31/h6-11,23H,12-13,33H2,1-5H3
Standard InChI Key DFELELAHSPMMEV-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound, with the systematic IUPAC name 2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, belongs to the hexahydroquinoline family. Its molecular formula is C₂₈H₂₈F₃N₃O₄, with an average molecular mass of 527.543 g/mol and a monoisotropic mass of 527.203191 g/mol . The structure features:

  • A hexahydroquinoline core with a ketone group at position 5.

  • A trifluoromethyl-substituted phenyl group at position 1.

  • A 3,4,5-trimethoxyphenyl moiety at position 4.

  • A cyano group at position 3 and an amino group at position 2 .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₈H₂₈F₃N₃O₄
Molecular Weight527.543 g/mol
Monoisotropic Mass527.203191 g/mol
Stereocenters0 defined
Key Functional GroupsKetone, cyano, amino, trifluoromethyl, methoxy

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis protocol for this compound is publicly available, analogous hexahydroquinoline derivatives are synthesized through multi-step sequences involving:

  • Nitration and Reduction: Starting materials like veratrole (1,2-dimethoxybenzene) undergo nitration with nitric acid to form nitro intermediates, followed by catalytic hydrogenation to yield aniline derivatives .

  • Cyclization: Intermediate anilines react with triphosgene and cyanamide to form cyano urea derivatives, which undergo cyclohydrolysis with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to generate the quinazoline core .

Challenges in Synthesis

  • Regioselectivity: Controlling the position of substituents on the hexahydroquinoline core requires precise reaction conditions.

  • Steric Hindrance: Bulky groups like the 3,4,5-trimethoxyphenyl moiety may impede cyclization steps, necessitating high-temperature or catalytic approaches .

Pharmacological Applications

Multidrug Resistance (MDR) Reversal

Hexahydroquinoline derivatives, including structurally related compounds, exhibit P-glycoprotein (P-gp) inhibition, a mechanism critical for overcoming chemoresistance in cancers. In vitro studies on similar 5-oxo-hexahydroquinolines demonstrated:

Table 2: Biological Activity of Analogous Compounds

Compound ClassTargetIC₅₀ (μM)Mechanism
5-Oxo-hexahydroquinolineP-gp/ABCB10.5–2.0Efflux inhibition
TetrahydroquinolineBcl-25.8Apoptosis induction

Structural-Activity Relationships (SAR)

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration.

  • Cyano Group: Stabilizes the quinoline core through electron-withdrawing effects .

Future Perspectives

Research Gaps

  • In Vivo Pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.

  • Target Specificity: Off-target effects on other ABC transporters (e.g., MRP1, BCRP) require investigation.

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